

Application Notes and Protocols for the Analysis of 2-(methylsulfonyl)-10H-phenothiazine

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-10h-phenothiazine

Cat. No.: B131000

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Introduction

2-(methylsulfonyl)-10H-phenothiazine is a phenothiazine derivative.^[1] Accurate and robust analytical methods are crucial for its quantification in various matrices, particularly in pharmaceutical development and research. These application notes provide detailed protocols for the analysis of **2-(methylsulfonyl)-10H-phenothiazine** using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are designed to offer high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method for the quantitative analysis of **2-(methylsulfonyl)-10H-phenothiazine**.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

- Column: Newcrom R1, 5 μ m, 4.6 x 150 mm, or equivalent C18 column. The Newcrom R1 is a reverse-phase column with low silanol activity.[2]

2. Reagents and Materials:

- Acetonitrile (MeCN): HPLC grade.
- Water: Deionized or HPLC grade.
- Phosphoric Acid (H_3PO_4) or Formic Acid (HCOOH): ACS grade. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
- 2-(methylsulfonyl)-10H-phenothiazine:** Reference standard of known purity.[3][4]
- Sample Solvent: Mobile phase or a mixture of Acetonitrile and water.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%). A typical starting point could be a ratio of 60:40 (v/v) MeCN:Water.[2] For other phenothiazines, a mobile phase of 15:85 v/v acetonitrile-0.18 M ammonium acetate pH 5.0 has been used.[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: UV detection at 254 nm, as this is a common wavelength for phenothiazine derivatives.[5]
- Injection Volume: 10 μ L.
- Run Time: Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any potential impurities.

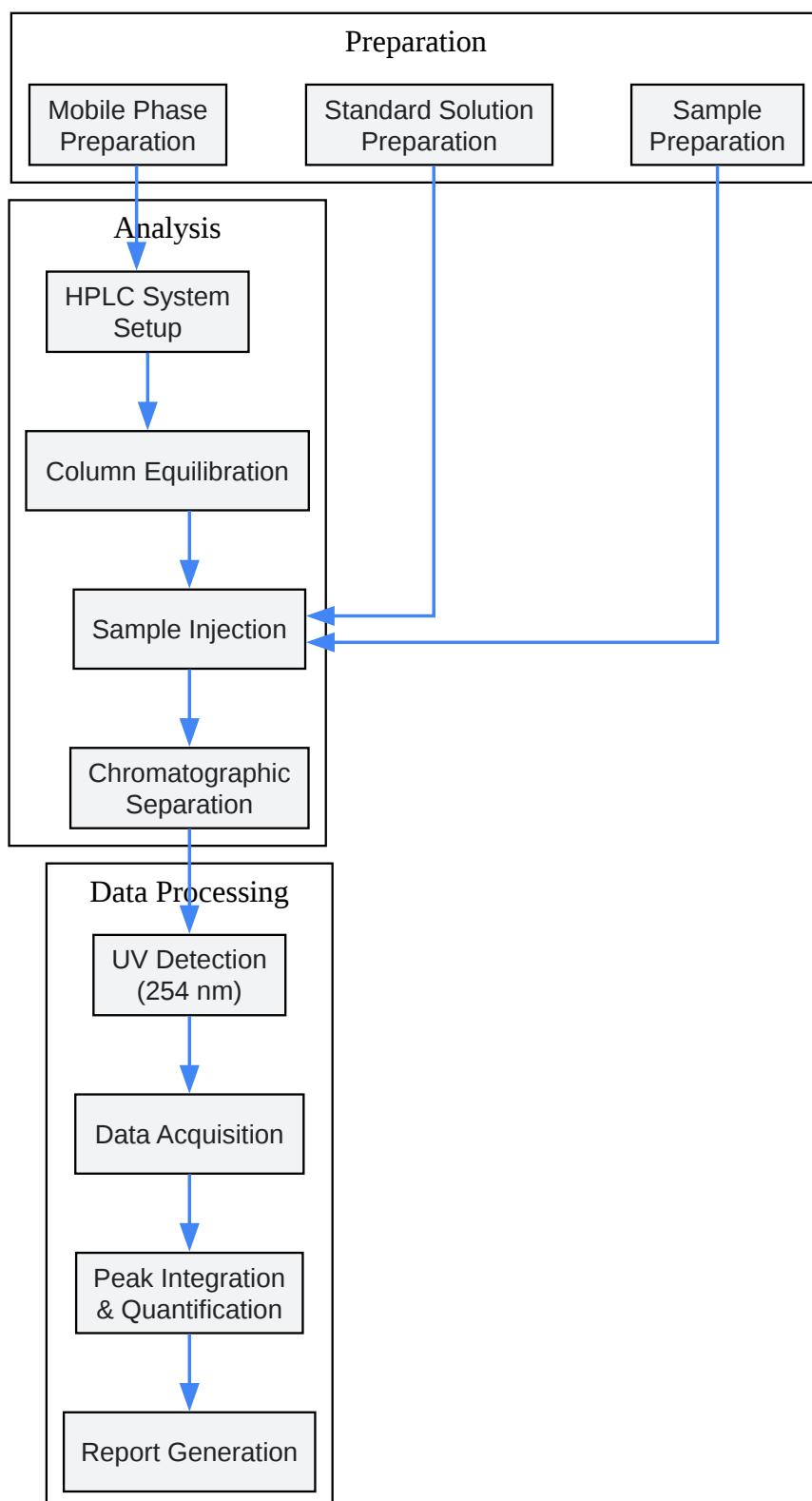
4. Standard and Sample Preparation:

- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of **2-(methylsulfonyl)-10H-phenothiazine** reference standard in the sample solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to cover the desired concentration range for the calibration curve.
- Sample Preparation: The sample preparation will be matrix-dependent. For pharmaceutical formulations, it may involve dissolving the product in a suitable solvent, followed by filtration. [6] For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.[7][8][9]

5. Method Validation Parameters (Illustrative): The following table summarizes typical quantitative data expected from a validated HPLC method for phenothiazine derivatives.

Parameter	Expected Value
Linearity (r^2)	> 0.99[5]
Concentration Range	0.1 - 25 $\mu\text{g/mL}$ [5]
Limit of Detection (LOD)	~0.1 $\mu\text{g/mL}$ [5]
Limit of Quantification (LOQ)	~0.25 $\mu\text{g/mL}$ [5]
Precision (%RSD)	< 15%[5]
Accuracy (% Recovery)	90 - 110%

HPLC Experimental Workflow

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Caption: HPLC analysis workflow for **2-(methylsulfonyl)-10H-phenothiazine**.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a GC-MS method suitable for the analysis of **2-(methylsulfonyl)-10H-phenothiazine**, particularly for trace-level detection and identification.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 μ m film thickness.

2. Reagents and Materials:

- Helium: Ultra-high purity (99.999%), as the carrier gas.
- Solvents: GC-grade solvents such as methanol, ethyl acetate, or hexane for sample preparation.
- Derivatization Agent (Optional): If necessary to improve volatility or thermal stability, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

3. Chromatographic and Spectrometric Conditions:

- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial Temperature: 150 °C, hold for 1 minute.

- Ramp: Increase to 280 °C at a rate of 10 °C/min.
- Final Hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
- Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

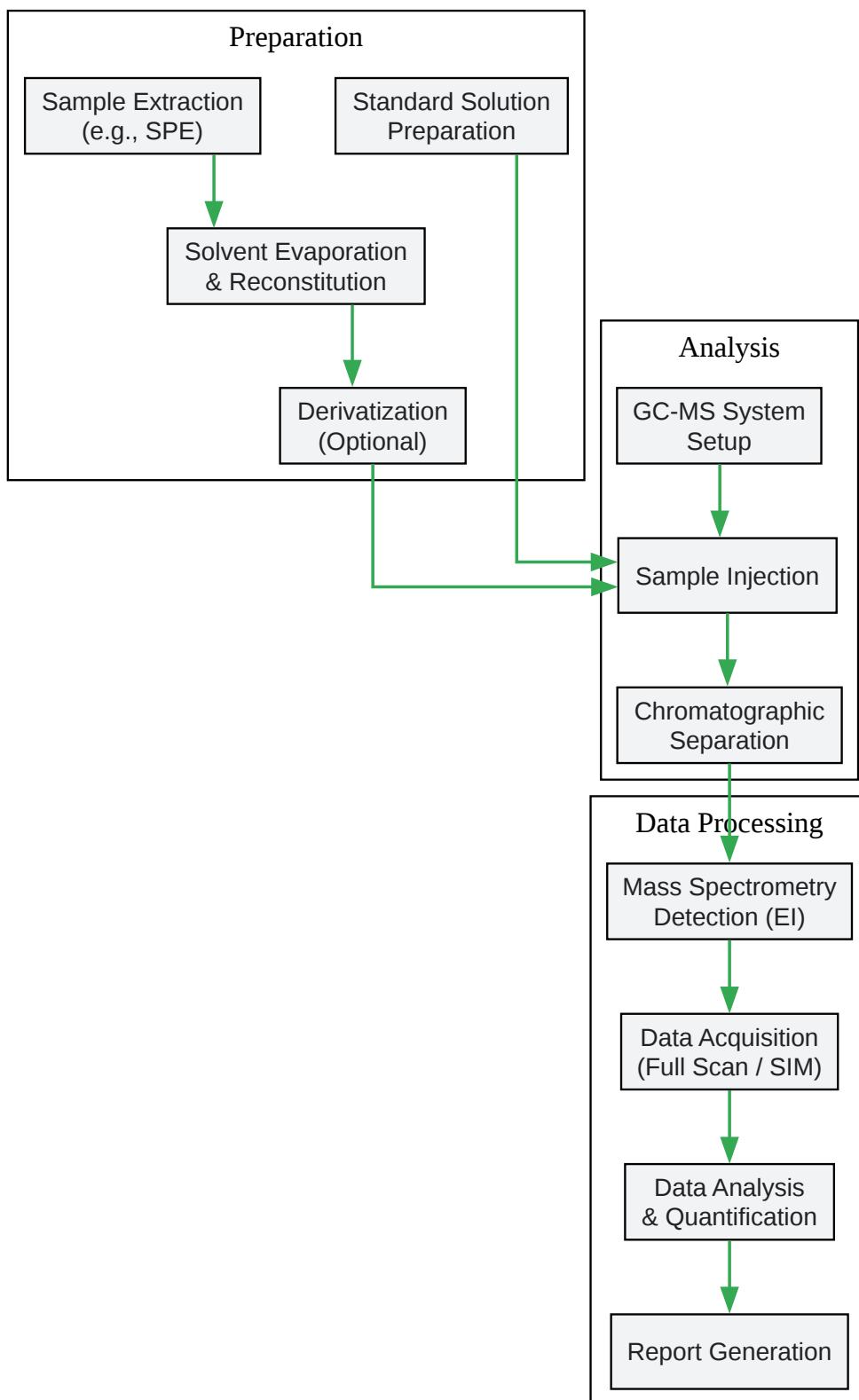
4. Standard and Sample Preparation:

- Standard Stock Solution (e.g., 1 mg/mL): Prepare by dissolving the reference standard in a suitable solvent like methanol or ethyl acetate.
- Working Standard Solutions: Dilute the stock solution to prepare calibration standards.
- Sample Preparation: Extraction from the matrix is critical. Solid-phase extraction (SPE) with a C18 cartridge is a common technique for phenothiazines in biological samples.^[7] The eluate is typically evaporated to dryness and reconstituted in a small volume of a suitable solvent before injection. For some matrices, a simple liquid-liquid extraction may suffice.

5. Method Validation Parameters (Illustrative): The following table presents estimated quantitative data for a GC-MS method for phenothiazine derivatives.

Parameter	Expected Value
Linearity (r^2)	> 0.99
Concentration Range	0.25 - 2.0 ng/0.1 mL (in plasma) [7]
Limit of Detection (LOD)	< 0.25 ng/0.1 mL
Limit of Quantification (LOQ)	0.25 - 2.0 ng/0.1 mL [7]
Precision (%RSD)	< 15% [7]
Accuracy (% Recovery)	91 - 95% [7]

GC-MS Experimental Workflow

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Caption: GC-MS analysis workflow for **2-(methylsulfonyl)-10H-phenothiazine**.

Summary

The presented HPLC and GC-MS methods provide robust and reliable approaches for the analysis of **2-(methylsulfonyl)-10H-phenothiazine**. The HPLC method is well-suited for routine quantitative analysis in quality control settings, while the GC-MS method offers higher sensitivity and specificity, making it ideal for trace-level detection and confirmatory analysis in complex matrices. The provided protocols and workflows serve as a comprehensive guide for researchers and analysts in the pharmaceutical and related industries. Method validation should be performed according to the specific requirements of the application and regulatory guidelines.

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